molecular formula C10H16SSi B091656 (Phenylthiomethyl)trimethylsilane CAS No. 17873-08-4

(Phenylthiomethyl)trimethylsilane

Cat. No.: B091656
CAS No.: 17873-08-4
M. Wt: 196.39 g/mol
InChI Key: UOQDIMYVQSHALM-UHFFFAOYSA-N
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Description

(Phenylthiomethyl)trimethylsilane, also known as this compound, is an organosilicon compound with the molecular formula C₁₀H₁₆SSi and a molecular weight of 196.385 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenylthiomethyl moiety, making it a versatile reagent in organic synthesis.

Scientific Research Applications

(Phenylthiomethyl)trimethylsilane has a wide range of applications in scientific research:

Safety and Hazards

Trimethyl(phenylthiomethyl)silane is classified as a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Preparation Methods

(Phenylthiomethyl)trimethylsilane can be synthesized through various synthetic routes. One common method involves the reaction of trimethylsilyl chloride with phenylthiomethyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent hydrolysis of the reactive intermediates . The reaction can be represented as follows:

C6H5SCH2Li+ClSi(CH3)3C6H5SCH2Si(CH3)3+LiCl\text{C}_6\text{H}_5\text{SCH}_2\text{Li} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{SCH}_2\text{Si(CH}_3\text{)}_3 + \text{LiCl} C6​H5​SCH2​Li+ClSi(CH3​)3​→C6​H5​SCH2​Si(CH3​)3​+LiCl

Chemical Reactions Analysis

(Phenylthiomethyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and selectivity .

Mechanism of Action

The mechanism of action of trimethyl(phenylthiomethyl)silane involves the transfer of the phenylthio group to a target molecule. This transfer is facilitated by the nucleophilic attack of the target molecule on the silicon atom, resulting in the formation of a new carbon-sulfur bond. The molecular targets and pathways involved in this process depend on the specific reaction conditions and substrates used .

Comparison with Similar Compounds

(Phenylthiomethyl)trimethylsilane can be compared with other similar compounds, such as:

    Trimethylsilylmethyl phenyl sulfide: Similar in structure but with different reactivity and applications.

    Phenyl(trimethylsilyl)methyl sulfide: Another related compound with distinct chemical properties and uses.

The uniqueness of trimethyl(phenylthiomethyl)silane lies in its ability to introduce the phenylthio group selectively and efficiently, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

trimethyl(phenylsulfanylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQDIMYVQSHALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170532
Record name Silane, trimethyl((phenylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17873-08-4
Record name Silane, trimethyl((phenylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017873084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl((phenylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Phenylthiomethyl)trimethylsilane
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